

# An In-depth Technical Guide to Hexadec-8-yne: Properties, Synthesis, and Reactivity

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## Compound of Interest

Compound Name:	8-Hexadecyne
CAS No.:	19781-86-3
Cat. No.:	B009868

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This guide provides a comprehensive overview of the physical and chemical properties of hexadec-8-yne, a symmetrical internal alkyne. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of this and related long-chain alkynes. This document will delve into the core characteristics of hexadec-8-yne, offering field-proven insights into its synthesis, purification, and reactivity, grounded in established chemical principles.

## Introduction: The Significance of Internal Alkynes

Internal alkynes are a vital class of organic compounds characterized by a carbon-carbon triple bond located within the carbon chain. This structural feature imparts unique reactivity, making them valuable intermediates in a wide array of chemical transformations. Unlike terminal alkynes, the absence of an acidic acetylenic proton in symmetrical internal alkynes like hexadec-8-yne renders them stable to a broader range of reaction conditions. Their linear geometry and electron-rich triple bond are key to their utility in constructing complex molecular architectures, a feature of particular interest in the synthesis of novel therapeutic agents and functional materials. The long alkyl chains of hexadec-8-yne also confer significant lipophilicity, influencing its physical properties and potential biological interactions.

## Physicochemical Properties of Hexadec-8-yne

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. This section details the key physicochemical parameters of hexadec-8-yne.

### Structural and General Properties

Hexadec-8-yne is a 16-carbon symmetrical internal alkyne. Its structure consists of two heptyl chains attached to a central carbon-carbon triple bond.

Property	Value	Source(s)
Molecular Formula	C <sub>16</sub> H <sub>30</sub>	[1]
Molecular Weight	222.41 g/mol	[1]
IUPAC Name	Hexadec-8-yne	[1]
CAS Number	19781-86-3	[1]
Appearance	Colorless to light yellow liquid	[2]

### Physical Properties

The physical properties of hexadec-8-yne are largely dictated by its long, nonpolar alkyl chains and the relatively nonpolar nature of the internal triple bond.

Property	Value	Source(s)
Boiling Point	~144-145 °C	[2]
Melting Point	Not experimentally determined; may be low	
Density	~0.735 g/mL	[2]
Solubility	Insoluble in water; soluble in most organic solvents	[2]

It is important to note that some physical properties, such as the melting point, are not readily available in the literature and would require experimental determination. The provided boiling and density values should be considered as approximate.

## Synthesis and Purification of Hexadec-8-yne

The synthesis of symmetrical internal alkynes like hexadec-8-yne is most commonly and efficiently achieved through the alkylation of a terminal alkyne. This method provides a reliable and scalable route to the desired product.

### Synthetic Strategy: Alkylation of an Acetylide

The core of this synthetic approach is the formation of a new carbon-carbon bond between an acetylide anion and an alkyl halide. For hexadec-8-yne, this can be achieved by reacting the acetylide of a C8 terminal alkyne (1-octyne) with a C8 alkyl halide, or alternatively, the acetylide of a C9 terminal alkyne with a C7 alkyl halide. A common and effective method involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide ( $\text{NaNH}_2$ ), to form the highly nucleophilic acetylide anion, which then undergoes an  $\text{S}_\text{n}2$  reaction with a primary alkyl halide.

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## Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of a long-chain internal alkyne via acetylide alkylation. Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- 1-Heptyne
- Sodium amide ( $\text{NaNH}_2$ )
- Liquid ammonia (anhydrous)

- 1-Bromononane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Acetylide Formation:
  - Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for inert gas (e.g., argon or nitrogen).
  - Cool the flask to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath.
  - Condense anhydrous liquid ammonia into the flask.
  - Slowly add sodium amide to the stirred liquid ammonia.
  - To this suspension, add 1-heptyne dropwise via a syringe. The formation of the sodium heptynide salt is typically indicated by a color change. Stir the mixture for 1-2 hours at  $-78\text{ }^{\circ}\text{C}$ .
- Alkylation:
  - Dissolve 1-bromononane in an equal volume of anhydrous diethyl ether or THF.
  - Add the 1-bromononane solution dropwise to the stirred acetylide suspension at  $-78\text{ }^{\circ}\text{C}$ .
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The ammonia will evaporate through the condenser.
- Work-up and Purification:

- Carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- Add water and diethyl ether to the mixture and transfer to a separatory funnel.
- Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hexadec-8-yne.

## Purification Techniques

The crude product can be purified by one or a combination of the following methods:

- Vacuum Distillation: For thermally stable, non-polar compounds like hexadec-8-yne, vacuum distillation is an effective method for purification on a larger scale.
- Column Chromatography: For smaller scale purification or to remove polar impurities, column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) is highly effective.

## Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized hexadec-8-yne. While experimental data for this specific compound is not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of the symmetrical hexadec-8-yne is expected to be relatively simple due to the molecule's symmetry.

- -CH<sub>3</sub> (C1 and C16): A triplet around  $\delta$  0.9 ppm.
- -CH<sub>2</sub>- (C2-C6 and C11-C15): A complex multiplet in the region of  $\delta$  1.2-1.6 ppm.

- $-\text{CH}_2-\text{C}\equiv$  (C7 and C10): A triplet around  $\delta$  2.1-2.2 ppm, deshielded due to the proximity of the triple bond.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to symmetry, the  $^{13}\text{C}$  NMR spectrum is expected to show only 8 distinct signals.

- $-\text{CH}_3$  (C1, C16):  $\sim\delta$  14 ppm
- Alkyl  $-\text{CH}_2-$  chain (C2-C6, C11-C15): A series of peaks between  $\sim\delta$  22-32 ppm.
- $-\text{CH}_2-\text{C}\equiv$  (C7, C10):  $\sim\delta$  19 ppm
- $\text{C}\equiv\text{C}$  (C8, C9):  $\sim\delta$  80 ppm. The signal for the sp-hybridized carbons of the internal alkyne is a key diagnostic feature.

## Infrared (IR) Spectroscopy

The IR spectrum of hexadec-8-yne will be dominated by C-H stretching and bending vibrations.

- C-H stretch ( $\text{sp}^3$ ): Strong absorptions just below  $3000\text{ cm}^{-1}$  (typically  $2850\text{--}2960\text{ cm}^{-1}$ ).
- $\text{C}\equiv\text{C}$  stretch: A weak to medium absorption in the range of  $2100\text{--}2260\text{ cm}^{-1}$ . For symmetrical internal alkynes, this peak can be very weak or absent due to the lack of a significant change in dipole moment during the vibration.
- $-\text{CH}_2-$  bend: A medium absorption around  $1465\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of hexadec-8-yne would likely show the molecular ion peak ( $\text{M}^+$ ) at  $m/z = 222$ . The fragmentation pattern would be characterized by the loss of alkyl fragments. Common fragments would be expected from cleavage at the propargylic position and along the alkyl chains.

## Chemical Reactivity

The chemical reactivity of hexadec-8-yne is centered around the electron-rich carbon-carbon triple bond. As an internal alkyne, it undergoes many of the characteristic reactions of this

functional group.

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## Reduction Reactions

- Complete Hydrogenation: In the presence of a catalyst such as palladium on carbon (Pd/C), hexadec-8-yne can be fully reduced to hexadecane.
- Partial Hydrogenation (Z-selective): Using Lindlar's catalyst (a poisoned palladium catalyst), hydrogenation will stereoselectively produce the cis-alkene, (Z)-hexadec-8-ene.
- Partial Hydrogenation (E-selective): Dissolving metal reduction, typically with sodium in liquid ammonia, will yield the trans-alkene, (E)-hexadec-8-ene.

## Electrophilic Addition Reactions

The triple bond of hexadec-8-yne can undergo electrophilic addition reactions.<sup>[3]</sup>

- Halogenation: Addition of halogens (e.g., Br<sub>2</sub> or Cl<sub>2</sub>) can lead to the formation of di- and tetrahaloalkanes.
- Hydrohalogenation: Addition of hydrogen halides (e.g., HBr or HCl) will proceed according to Markovnikov's rule, although with a symmetrical internal alkyne, this leads to a mixture of regioisomers if the addition is not taken to completion.

## Hydration and Hydroboration-Oxidation

- Oxymercuration-Demercuration: Acid-catalyzed hydration in the presence of a mercuric salt (HgSO<sub>4</sub>) will lead to the formation of a ketone. For a symmetrical alkyne, this results in a single ketone product.
- Hydroboration-Oxidation: Reaction with a borane reagent followed by oxidative workup will also produce a ketone.

## Applications in Drug Development and Research

While specific applications of hexadec-8-yne in drug development are not widely documented, the alkyne functional group is of significant interest in medicinal chemistry. Alkynes are versatile building blocks and are often incorporated into bioactive molecules. They can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and drug discovery. The long alkyl chains of hexadec-8-yne could be utilized to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile.

## Safety and Handling

Hexadec-8-yne is a flammable liquid and should be handled with appropriate precautions.[2]

- **Flammability:** Keep away from open flames, sparks, and high temperatures.[2]
- **Inhalation:** Avoid inhaling vapors. Use in a well-ventilated area or a fume hood.
- **Skin and Eye Contact:** May cause irritation. Wear appropriate personal protective equipment, including gloves and safety glasses.
- **Toxicology:** Specific toxicological data for hexadec-8-yne is limited. However, long-chain hydrocarbons can have varying degrees of toxicity. A related compound, 1-hexadecyne, is classified as an aspiration hazard. It is prudent to handle hexadec-8-yne with care and avoid ingestion.

## Disposal

Dispose of hexadec-8-yne and any contaminated materials in accordance with local, state, and federal regulations for flammable organic waste. Do not pour down the drain.

## Conclusion

Hexadec-8-yne is a representative long-chain, symmetrical internal alkyne with well-defined physical and chemical properties. Its synthesis is readily achievable through established organic chemistry methodologies, and its reactivity is characteristic of the alkyne functional group. While direct applications in drug development are not yet established, its structural features make it and similar molecules potentially useful scaffolds for the synthesis of novel compounds with tailored lipophilicity. This guide provides a foundational understanding for

researchers to confidently work with and explore the potential of hexadec-8-yne in their scientific endeavors.

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